molecular formula C6H14BCl2N B14741794 N-dichloroboranyl-N-propylpropan-1-amine CAS No. 3386-16-1

N-dichloroboranyl-N-propylpropan-1-amine

Katalognummer: B14741794
CAS-Nummer: 3386-16-1
Molekulargewicht: 181.90 g/mol
InChI-Schlüssel: SWEZYXMESSBUMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-dichloroboranyl-N-propylpropan-1-amine, also known as dichloro(dipropylamino)borane, is an organoboron compound with the molecular formula C6H14BCl2N. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a dipropylamino group. It is a colorless liquid with a density of 1.021 g/mL at 25ºC .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-dichloroboranyl-N-propylpropan-1-amine can be synthesized through the reaction of dipropylamine with boron trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

BCl3+(CH3CH2CH2)2NHC6H14BCl2N\text{BCl}_3 + \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_{14}\text{BCl}_2\text{N} BCl3​+(CH3​CH2​CH2​)2​NH→C6​H14​BCl2​N

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of specialized equipment to handle the corrosive nature of boron trichloride and to maintain an inert atmosphere .

Analyse Chemischer Reaktionen

Types of Reactions

N-dichloroboranyl-N-propylpropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different boron-containing species.

    Complex Formation: It can form complexes with other molecules, particularly those containing lone pairs of electrons.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted boron compounds where chlorine atoms are replaced by other groups.

    Reduction Reactions: Products include boranes and other reduced boron species.

    Complex Formation: Products include boron complexes with various ligands.

Wissenschaftliche Forschungsanwendungen

N-dichloroboranyl-N-propylpropan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-dichloroboranyl-N-propylpropan-1-amine involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with lone pairs of electrons from other atoms or molecules, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the ligands involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-dichloroboranyl-N-propan-2-ylpropan-2-amine: Similar structure but with isopropyl groups instead of propyl groups.

    Dipropylamine: Lacks the boron and chlorine atoms, making it less reactive in certain types of reactions.

Uniqueness

N-dichloroboranyl-N-propylpropan-1-amine is unique due to the presence of both boron and chlorine atoms, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .

Eigenschaften

CAS-Nummer

3386-16-1

Molekularformel

C6H14BCl2N

Molekulargewicht

181.90 g/mol

IUPAC-Name

N-dichloroboranyl-N-propylpropan-1-amine

InChI

InChI=1S/C6H14BCl2N/c1-3-5-10(6-4-2)7(8)9/h3-6H2,1-2H3

InChI-Schlüssel

SWEZYXMESSBUMD-UHFFFAOYSA-N

Kanonische SMILES

B(N(CCC)CCC)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.